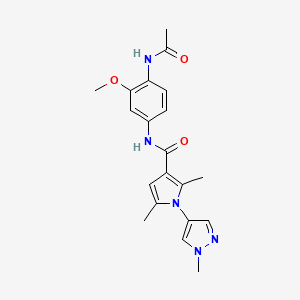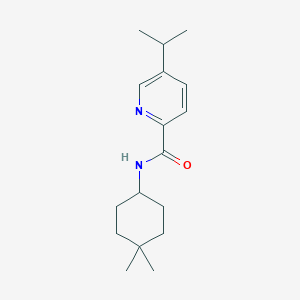![molecular formula C19H20N2O2 B7436326 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436326.png)
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide, also known as ADX-48621, is a novel and selective positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It has been studied for its potential therapeutic applications in various neurological disorders, such as fragile X syndrome, autism spectrum disorders, and schizophrenia.
Wirkmechanismus
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a key role in synaptic plasticity and neurotransmitter release in the central nervous system. By binding to a specific site on mGluR5, 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide enhances the receptor's signaling activity, leading to increased release of glutamate and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased synaptic plasticity, enhanced long-term potentiation, and increased dendritic spine density in the hippocampus and prefrontal cortex. It has also been shown to reduce the expression of certain genes that are associated with neurological disorders, such as Fmr1 in fragile X syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has several advantages for use in lab experiments. It is highly selective for mGluR5 and does not interact with other glutamate receptors, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide. One area of interest is in the development of new therapies for neurological disorders. 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has shown promise in preclinical studies, and further research is needed to determine its potential clinical applications. Another area of interest is in understanding the molecular mechanisms underlying its effects on synaptic plasticity and neurotransmitter release. This could lead to the development of new drugs that target these pathways. Finally, there is interest in developing new methods for synthesizing 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide and other mGluR5 modulators, which could improve their availability for research and clinical use.
Synthesemethoden
The synthesis of 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide involves a series of chemical reactions, including the condensation of 2,6-dimethyl-3-pyridinecarboxylic acid with 1-bromo-2,3-dihydro-1H-indene, followed by acetylation and amidation to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, it has been shown to improve cognitive function, reduce anxiety-like behaviors, and normalize social behavior in animal models of fragile X syndrome and autism spectrum disorders. It has also been studied for its potential antipsychotic effects in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-11-16(13(3)22)10-17(12(2)20-11)19(23)21-18-9-8-14-6-4-5-7-15(14)18/h4-7,10,18H,8-9H2,1-3H3,(H,21,23)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBILEYSQFJPCS-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)N[C@@H]2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
![(1-Ethoxycyclobutyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7436248.png)
![2-[4-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzoyl]piperazin-1-yl]acetonitrile](/img/structure/B7436250.png)
![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
![N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)
![N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)
![ethyl 5-[[(2-methyl-3-oxo-1H-pyrazole-5-carbonyl)amino]methyl]furan-2-carboxylate](/img/structure/B7436272.png)
![8-(5-Bromo-2,6-dimethylpyrimidin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B7436287.png)
![methyl (3R,5S)-1-[2-(2-oxoquinoxalin-1-yl)acetyl]-5-(trifluoromethyl)piperidine-3-carboxylate](/img/structure/B7436292.png)

![N-(4-acetamido-3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7436310.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)

